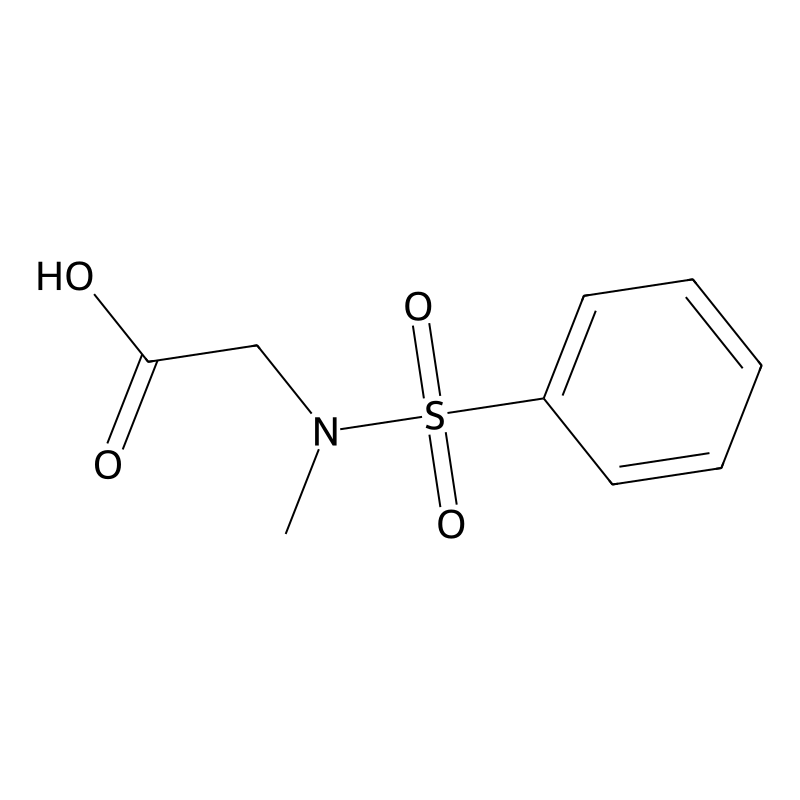

N-Methyl-N-(phenylsulfonyl)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

N-Methyl-N-(phenylsulfonyl)glycine (also known as N-methylsulfonylglycine or mesylglycine) is a small molecule that can be synthesized from various starting materials. Its synthesis and characterization have been reported in several scientific publications. For example, one study describes its preparation from N-bromomethylphthalimide and sodium benzenesulfinate [].

N-Methyl-N-(phenylsulfonyl)glycine is an organic compound characterized by its unique structure, which includes a methyl group, a phenylsulfonyl group, and a glycine backbone. Its chemical formula is C₉H₁₁NO₄S, and it has a molecular weight of 229.25 g/mol. The presence of the sulfonyl group imparts significant electrophilic properties, making it a valuable reagent in organic synthesis and biological studies .

While detailed safety information is scarce, potential hazards associated with tosylglycine include:

- Skin and Eye Irritation: The compound might cause irritation upon contact with skin or eyes due to its potential acidity.

- Dust Inhalation: Inhalation of dust particles might irritate the respiratory tract.

- General Laboratory Precautions: Standard laboratory safety practices should be followed when handling tosylglycine, including the use of appropriate personal protective equipment.

N-Methyl-N-(phenylsulfonyl)glycine can undergo several chemical transformations:

- Oxidation: This compound can be oxidized to form sulfone derivatives using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can lead to the formation of amine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups in the presence of nucleophiles like amines or alcohols.

Major Products

The specific products formed during these reactions depend on the reagents and conditions used. For example:

- Oxidation yields sulfone derivatives.

- Reduction results in amine derivatives.

Research into the biological activity of N-Methyl-N-(phenylsulfonyl)glycine suggests potential effects on enzymes and cellular processes. The compound's mechanism of action involves interactions with molecular targets, where the sulfonyl group acts as an electrophile that facilitates reactions with nucleophiles in biological systems. This interaction may modulate enzyme activity and influence various cellular pathways .

The synthesis of N-Methyl-N-(phenylsulfonyl)glycine typically involves:

- Starting Materials: Glycine and N-methyl-N-(phenylsulfonyl)amine.

- Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

- Heating: The mixture is heated to promote the formation of the desired product.

Industrial Production

For large-scale production, laboratory methods are scaled up with modifications to ensure high yield and purity through appropriate adjustments in reaction conditions and purification techniques .

N-Methyl-N-(phenylsulfonyl)glycine has several applications across various fields:

- Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

- Biology: Investigated for its potential therapeutic applications, particularly in drug development.

- Industry: Employed in developing new materials and as an intermediate in synthesizing various industrial chemicals.

Studies have explored the interaction of N-Methyl-N-(phenylsulfonyl)glycine with biological systems. For instance, its prodrug forms have been evaluated for ocular uptake and stability across different pH levels, highlighting its potential for targeted delivery in therapeutic applications . These studies indicate that modifications to enhance lipophilicity can affect permeability and uptake in ocular tissues.

Several compounds share structural similarities with N-Methyl-N-(phenylsulfonyl)glycine:

| Compound Name | Structural Features |

|---|---|

| N-(N-Phenylthiocarbamoyl)glycine | Contains a thiocarbamoyl group instead of sulfonyl |

| N-(Dithioethoxycarbonyl)glycine | Features dithioether functionality |

| 2-Methyl-N-(phenylsulfonyl)alanine | Similar sulfonyl group but with an alanine backbone |

| N-Methoxy-N-methyl-2-phenylsulfonyl acetamide | Contains methoxy group; different acetamide structure |

| N-(Thiocarbonyl)glycine | Contains a thiocarbonyl moiety |

| N-(Chloroacetyl)glycine | Features chloroacetyl functionality |

| N-(Cinnamoyl)glycine | Contains a cinnamoyl moiety |

Uniqueness

N-Methyl-N-(phenylsulfonyl)glycine stands out due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity not found in many similar compounds. Its unique structure makes it particularly valuable for specific applications in research and industry .

Classical Organic Synthesis Routes

The synthesis of N-Methyl-N-(phenylsulfonyl)glycine has been extensively studied through various classical organic synthetic approaches [1] . The compound, with molecular formula C9H11NO4S and molecular weight 229.26 grams per mole, represents a significant target in amino acid chemistry due to its unique structural features combining a methylated amino group with a phenylsulfonyl moiety [1] [3]. Classical synthetic routes have evolved to address the inherent challenges associated with selective functionalization of glycine derivatives while maintaining high yields and purity.

Sulfonylation Reactions of N-Methylglycine Derivatives

The direct sulfonylation of N-methylglycine derivatives represents the most straightforward approach to N-Methyl-N-(phenylsulfonyl)glycine synthesis [7]. This methodology typically involves the reaction of N-methylglycine with phenylsulfonyl chloride under basic conditions, following the general principle of nucleophilic substitution at the sulfonyl center [7] [18]. The reaction mechanism proceeds through the formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the desired sulfonamide product [7] [22].

Table 1: Classical Organic Synthesis Routes

| Synthetic Route | Starting Materials | Reaction Conditions | Typical Yields (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonylation of N-Methylglycine | N-Methylglycine + Phenylsulfonyl chloride | NaOH/K2CO3, aqueous-organic biphasic | 65-80 | Simple procedure, mild conditions | Side reactions with amino group |

| Protection-Deprotection Strategy | Protected N-methylglycine + Phenylsulfonyl chloride | Organic base, anhydrous conditions | 70-85 | High selectivity, clean products | Multi-step process, protection required |

| Schotten-Baumann Conditions | Glycine + N-methyl-N-(phenylsulfonyl)amine | NaOH, H2O/dioxane system | 60-75 | Classical methodology, well-established | Moderate yields, purification challenges |

| Base-Mediated Coupling | N-Methylglycine + Phenylsulfonyl chloride | DBU/NaOMe, polar aprotic solvent | 75-90 | High yields, good functional group tolerance | Strong base requirements, limited scope |

The Schotten-Baumann reaction conditions have been particularly valuable for this transformation, employing aqueous sodium hydroxide in combination with organic solvents to facilitate the biphasic reaction environment [10]. Under these conditions, the reaction typically proceeds at ambient temperature with reaction times ranging from two to six hours [13]. The optimization of base concentration and solvent composition has proven critical for achieving high conversion rates while minimizing side reactions [7] [13].

Recent mechanistic studies have revealed that the sulfonylation process can follow multiple pathways depending on the reaction conditions employed [7] [24]. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the nitrogen nucleophile, requiring careful optimization of reaction parameters to achieve optimal yields [24]. Temperature control has emerged as a crucial factor, with elevated temperatures promoting faster reaction rates but potentially leading to increased formation of unwanted byproducts [18] [24].

The choice of base has profound effects on the reaction outcome, with stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene promoting higher yields but requiring more stringent anhydrous conditions [13] [14]. Weaker bases like potassium carbonate offer improved functional group tolerance but may result in longer reaction times and potentially lower conversions [7]. The development of optimized reaction protocols has focused on balancing these competing factors to achieve consistently high yields with minimal purification requirements [13] [18].

Protection-Deprotection Strategies for Amino Group Functionalization

The implementation of protection-deprotection strategies has become essential for achieving selective amino group functionalization in N-Methyl-N-(phenylsulfonyl)glycine synthesis [9] [12] [14]. These approaches address the inherent reactivity challenges associated with polyfunctional amino acid substrates, where multiple nucleophilic sites can compete during sulfonylation reactions [9] [15] [34].

Table 2: Protection Groups for Amino Group Functionalization

| Protection Group | Installation Conditions | Removal Conditions | Stability to Acids | Stability to Bases | Compatibility with Sulfonylation |

|---|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-OSu, DIEA, DMF | 20% piperidine/DMF | Stable | Labile | Excellent |

| tert-Butyloxycarbonyl (Boc) | Boc2O, Et3N, DCM | TFA/DCM or HCl/AcOH | Labile | Stable | Good |

| o-Nitrobenzenesulfonyl (o-NBS) | o-NBS-Cl, base, organic solvent | Mercaptoethanol, base | Stable | Stable | Excellent |

| Benzyloxycarbonyl (Z) | Z-Cl, NaOH, aqueous-organic | H2/Pd-C or HBr/AcOH | Stable | Stable | Good |

| Tosyl (Ts) | Ts-Cl, pyridine, DCM | Na/NH3 or strong acid | Stable | Stable | Poor (competing reaction) |

| Trityl (Trt) | Trt-Cl, Et3N, DCM | TFA, formic acid | Labile | Stable | Good |

The fluorenylmethyloxycarbonyl protecting group has demonstrated exceptional utility in N-methylglycine derivatization due to its orthogonal removal conditions and excellent compatibility with sulfonylation chemistry [11] [12] [14]. Installation of this protecting group typically employs fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester in the presence of diisopropylethylamine, providing quantitative protection under mild conditions [12] [14]. The subsequent sulfonylation can be performed under standard conditions without interference from the protected amino functionality [11] [14].

The o-nitrobenzenesulfonyl protecting group offers unique advantages for complex synthetic sequences involving multiple functional group manipulations [12] [14]. This protecting group exhibits remarkable stability under both acidic and basic conditions while remaining completely compatible with phenylsulfonyl chloride reagents [10] [14]. The removal process employs mercaptoethanol under basic conditions, providing clean deprotection without affecting the installed sulfonyl functionality [12] [14].

Tert-butyloxycarbonyl protection has found widespread application in amino acid chemistry due to its ease of installation and selective removal under acidic conditions [12] [34]. However, its acid lability can present challenges in synthetic sequences requiring acidic workup procedures or purification methods [11] [12]. The compatibility with sulfonylation reactions is generally good, though careful optimization of reaction conditions may be required to prevent premature deprotection [34].

Strategic selection of protecting groups must consider not only the immediate synthetic requirements but also the downstream processing and purification needs [9] [12]. The development of optimized protection-deprotection sequences has enabled access to N-Methyl-N-(phenylsulfonyl)glycine derivatives with complex substitution patterns that would be difficult to achieve through direct methods [14] [15]. These approaches have proven particularly valuable for large-scale synthesis where high selectivity and consistent quality are paramount [12] [16].

Green Chemistry Approaches in Large-Scale Production

The development of environmentally sustainable synthetic methodologies for N-Methyl-N-(phenylsulfonyl)glycine has become increasingly important as pharmaceutical and chemical industries seek to minimize their environmental impact [13] [17] [18]. Green chemistry principles have been systematically applied to optimize large-scale production processes, focusing on waste reduction, energy efficiency, and the use of benign solvents and reagents [17] [18] [20].

Table 3: Green Chemistry Approaches in Large-Scale Production

| Green Chemistry Method | Key Principles Applied | Reaction Time | Energy Requirements | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Mechanochemical Synthesis | Waste prevention, energy efficiency | 30-60 min | Mechanical energy only | Very low | Moderate |

| Water as Solvent | Safer solvents, renewable feedstock | 2-4 hours | Ambient temperature | Low | High |

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time | 15-30 min | Microwave heating | Moderate | Moderate |

| Flow Chemistry | Waste minimization, process intensification | 5-15 min | Continuous process | Low | High |

| Biocatalytic Approaches | Catalysis, biodegradable pathways | 1-6 hours | Mild conditions | Very low | Limited |

| Solvent-Free Conditions | Atom economy, waste prevention | 1-3 hours | Thermal heating only | Low | High |

Mechanochemical synthesis has emerged as a particularly promising approach for N-Methyl-N-(phenylsulfonyl)glycine production, eliminating the need for organic solvents while achieving excellent yields through mechanical energy input [17] [19]. This methodology involves grinding reactants together in the presence of catalytic amounts of activating agents, promoting solid-state reactions that proceed efficiently at ambient temperature [17] [35]. The mechanochemical approach has demonstrated exceptional atom economy and energy efficiency, making it highly attractive for industrial implementation [17] [19].

Water-based synthetic protocols have been developed to replace traditional organic solvent systems, significantly reducing the environmental impact of N-Methyl-N-(phenylsulfonyl)glycine production [13] [18]. These aqueous methodologies typically employ phase-transfer catalysis or surfactant-mediated reactions to overcome solubility limitations while maintaining high reaction efficiency [13] [18]. The use of water as the primary solvent eliminates concerns related to volatile organic compound emissions and simplifies waste treatment processes [18] [20].

Microwave-assisted synthesis has proven highly effective for accelerating sulfonylation reactions while reducing energy consumption compared to conventional heating methods [17] [19]. The selective heating of polar functionalities under microwave irradiation promotes rapid reaction rates and often leads to improved selectivity compared to thermal heating [17] [19]. Implementation of microwave technology in continuous flow systems has enabled scalable production with reduced reaction times and improved energy efficiency [18] [19].

Flow chemistry technologies have been successfully applied to N-Methyl-N-(phenylsulfonyl)glycine synthesis, offering advantages in terms of process intensification and waste minimization [18]. Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and reactant stoichiometry, leading to more consistent product quality and reduced byproduct formation [18]. The integration of in-line purification and monitoring systems has further enhanced the sustainability profile of these processes [18] [20].

Catalytic Systems for Enhanced Reaction Efficiency

The development of efficient catalytic systems for N-Methyl-N-(phenylsulfonyl)glycine synthesis has focused on reducing reaction times, improving selectivity, and enabling milder reaction conditions [16] [22] [25]. Transition metal catalysts have proven particularly effective for promoting challenging transformations while maintaining high functional group tolerance [16] [22] [25].

Table 4: Catalytic Systems for Enhanced Reaction Efficiency

| Catalyst Type | Mechanism | Loading (mol%) | Reaction Temperature (°C) | Selectivity | Turnover Number |

|---|---|---|---|---|---|

| Palladium(II) acetate | Pd(II)/Pd(IV) cycle | 5-10 | 80-120 | High | 50-200 |

| Iridium complexes | Metal enolate formation | 2-5 | 110-130 | Excellent | 100-500 |

| Rhodium catalysts | C-H activation | 1-5 | 60-100 | Good | 200-1000 |

| Phase-transfer catalysts | Interface catalysis | 10-20 | Room temperature to 60 | Moderate | 5-50 |

| Lewis acid catalysts | Electrophilic activation | 5-15 | 0-80 | Good | 20-100 |

| Organocatalysts | Hydrogen bonding activation | 10-30 | Room temperature to 40 | Variable | 3-50 |

Palladium-catalyzed sulfonylation reactions have demonstrated exceptional utility for amino acid functionalization, operating through well-defined palladium(II)/palladium(IV) catalytic cycles [22] [25]. These systems typically employ palladium(II) acetate as the precatalyst, with oxidative addition of sulfonyl electrophiles generating highly reactive palladium(IV) intermediates that facilitate rapid bond formation [22] [25]. The high functional group tolerance of palladium catalysts makes them particularly suitable for complex amino acid substrates containing multiple reactive sites [25].

Iridium-based catalytic systems have shown remarkable efficiency in promoting enantioselective amino acid transformations through directed metallation strategies [16] [27]. These catalysts enable the formation of geometrically defined metal enolates that participate in highly stereoselective bond-forming reactions [16] [27]. The ability of iridium complexes to activate relatively unreactive carbon-hydrogen bonds has opened new synthetic pathways for amino acid derivatization [25] [27].

Rhodium catalysts have proven highly effective for carbon-hydrogen bond activation reactions relevant to amino acid synthesis, often achieving exceptional turnover numbers while operating under mild conditions [22] [25]. The mechanistic versatility of rhodium systems enables both oxidative and reductive transformations, providing synthetic chemists with flexible tools for complex molecule construction [25]. Recent developments in rhodium-catalyzed sulfonylation have demonstrated the potential for highly efficient single-step syntheses of complex amino acid derivatives [22] [25].

Phase-transfer catalysis has emerged as a cost-effective approach for large-scale amino acid sulfonylation, eliminating the need for expensive transition metal catalysts while maintaining acceptable reaction efficiency [13] [16]. These systems operate by facilitating mass transfer between aqueous and organic phases, enabling reactions between ionic and neutral substrates under mild conditions [13] [16]. The development of chiral phase-transfer catalysts has extended this methodology to enantioselective transformations [16] [22].

Byproduct Analysis and Purification Techniques

Comprehensive analysis and effective removal of reaction byproducts represents a critical aspect of N-Methyl-N-(phenylsulfonyl)glycine synthesis, particularly for pharmaceutical applications where high purity standards must be maintained [28] [30] [31]. Understanding the formation mechanisms of common byproducts enables the development of targeted purification strategies and process optimization approaches [28] [31] [33].

Table 5: Byproduct Analysis and Purification Techniques

| Byproduct Type | Formation Mechanism | Detection Method | Purification Technique | Removal Efficiency (%) | Cost Consideration |

|---|---|---|---|---|---|

| N,N-Dimethyl sulfonamide | Over-methylation | HPLC-MS | Reversed-phase HPLC | 95-99 | High (HPLC) |

| Phenylsulfonic acid | Hydrolysis of sulfonyl chloride | Ion chromatography | Ion-exchange chromatography | 90-95 | Moderate |

| N-Methyl-N-phenyl glycine | Incomplete sulfonylation | NMR spectroscopy | Preparative TLC | 85-95 | Low |

| Disulfonyl derivatives | Double sulfonylation | LC-MS/MS | Flash chromatography | 90-98 | Moderate |

| Hydrolysis products | Moisture interference | GC-MS | Crystallization | 80-90 | Low |

| Unreacted starting materials | Incomplete conversion | HPLC-UV | Extraction/washing | 70-90 | Very low |

N,N-Dimethyl sulfonamide formation represents one of the most challenging purification problems in N-Methyl-N-(phenylsulfonyl)glycine synthesis, arising from over-methylation reactions under strongly basic conditions [14] [27]. This byproduct exhibits similar polarity and chemical properties to the desired product, necessitating high-resolution separation techniques for effective removal [28] [30]. Reversed-phase high-performance liquid chromatography has proven most effective for this separation, though the associated costs can be significant for large-scale production [28] [30].

Phenylsulfonic acid formation through hydrolysis of phenylsulfonyl chloride represents a common side reaction that can significantly impact product quality [31] [33]. This highly polar byproduct can be effectively removed using ion-exchange chromatography, though careful optimization of elution conditions is required to avoid product loss [28] [31]. The development of anhydrous reaction conditions has proven effective for minimizing this side reaction [33] [37].

The formation of disulfonyl derivatives through double sulfonylation can occur under forcing reaction conditions or with excess sulfonylating reagent [31] [33]. These byproducts typically exhibit increased molecular weight and altered chromatographic behavior, enabling separation through conventional flash chromatography techniques [28] [31]. Process optimization focused on stoichiometric control and reaction monitoring has proven effective for minimizing disulfonyl byproduct formation [33] [37].

Moisture interference leading to hydrolysis products represents a persistent challenge in amino acid sulfonylation chemistry [33] [37]. These byproducts can often be removed through crystallization techniques, taking advantage of their altered solubility properties compared to the desired product [29] [31]. The implementation of rigorous moisture control throughout the synthetic process has proven essential for maintaining high product quality [33] [37].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

The behaviour of N-(phenylsulfonyl)-glycine and phenacetin in a municipal sewage treatment plant--a case study

S Krause, H F SchölerPMID: 10665402 DOI: 10.1016/s0045-6535(99)00247-7

Abstract

The behaviour of N-(phenylsulfonyl)-glycine (PSG) and phenacetin (PHE) in a municipal sewage treatment plant near Heidelberg, Germany, was investigated in the summer of 1997. For that purpose, 10 g of each substance was dissolved and poured simultaneously into the influent. In addition to the spiked compounds, the samples of the influent, the biological stage and the effluent were analyzed for N-(phenylsulfonyl)-sarcosine (PSS), N-methyl-N-(phenylsulfonyl)-amide (MPS), N-methyl-phenacetin, N-methyl-N-(phenylsulfonyl)-epsilon-aminocaproic (PSC) acid and its degradation product N-methyl-N-(phenylsulfonyl)-gamma-aminobutyric (PSB) acid. Within 24 h PHE could be detected almost quantitatively in the effluent. Since N-methyl-phenacetin could not be found in any of the samples, apparently no methylation of the amino-group of PHE took place. The amount of PSG in the effluent was within 24 h 26.0 g, which is more than two fold higher than added. The decrease of PSG between biological stage and effluent and the increase of PSS within the same time correlate well. Therefore, the formation of PSS by microbial methylation of PSG in the sewage treatment plant must be assumed.N-(phenylsulfonyl)-glycine--a new contaminant in sewage- and surface water

S Krause, V Niedan, H F SchölerPMID: 9661273 DOI: 10.1016/s0045-6535(98)00058-7